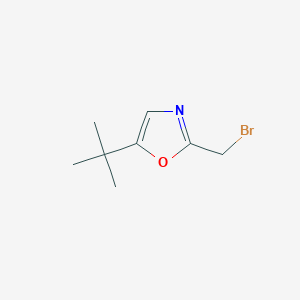
4-methylthiophene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthiophene-2-thiol is a chemical compound with the molecular formula C5H6S2 and a molecular weight of 130.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . For instance, 2-methylthiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Another effective route for the synthesis of tetrasubstituted thiophenes was developed via DABCO-catalyzed reaction of 1,3 .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a sulfur atom, similar to other thiophene compounds .Chemical Reactions Analysis
Thiophenes, including this compound, undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Mécanisme D'action
While the specific mechanism of action for 4-methylthiophene-2-thiol is not mentioned in the retrieved sources, thiophene-based analogs have been found to exhibit a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
While specific safety data for 4-methylthiophene-2-thiol was not found, similar compounds like 3-Methylthiophene are classified as flammable liquids. They are considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for 4-methylthiophene-2-thiol and similar compounds involve their use in various applications in medicinal chemistry and material science. They are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the advancement of organic semiconductors . The development of new synthetic strategies for these compounds is a topic of interest for medicinal chemists .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-methylthiophene-2-thiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-cyclohexen-1-one", "hydrogen sulfide", "sodium hydroxide", "sulfur", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-methyl-2-cyclohexen-1-one is reacted with hydrogen sulfide in the presence of sodium hydroxide to yield 4-methylthiophene-2-aldehyde.", "Step 2: 4-methylthiophene-2-aldehyde is then reacted with sulfur in methanol to form 4-methylthiophene-2-thiol.", "Alternatively, 4-methylthiophene-2-aldehyde can be reduced with sodium borohydride in acetic acid to yield 4-methylthiophene-2-ol, which can then be converted to 4-methylthiophene-2-thiol by reaction with sulfur in methanol.", "Step 3: In a separate reaction, 4-methylthiophene-2-ol can be acetylated with acetic anhydride in the presence of sodium bicarbonate to yield 4-methylthiophene-2-acetate.", "Step 4: 4-methylthiophene-2-acetate can then be hydrolyzed with water to yield 4-methylthiophene-2-thiol." ] } | |
Numéro CAS |
3970-29-4 |
Formule moléculaire |
C5H6S2 |
Poids moléculaire |
130.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



